molecular formula C6H15Sn B14475692 Dimethylbutyltin

Dimethylbutyltin

Cat. No.: B14475692
M. Wt: 205.89 g/mol
InChI Key: JDGIIPUXQCHJKH-UHFFFAOYSA-N
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Description

Dimethylbutyltin (hypothetical formula: Sn(CH₃)₂(C₄Hₙ)) is an organotin compound featuring two methyl groups and one butyl group bonded to a central tin atom. Organotin compounds are widely used as stabilizers, catalysts, and biocides, with their toxicity and reactivity heavily influenced by alkyl substituents . This article compares this compound’s hypothetical properties with those of dimethyltin, dibutyltin, and other analogs based on available data.

Properties

Molecular Formula

C6H15Sn

Molecular Weight

205.89 g/mol

InChI

InChI=1S/C4H9.2CH3.Sn/c1-3-4-2;;;/h1,3-4H2,2H3;2*1H3;

InChI Key

JDGIIPUXQCHJKH-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethylbutyltin can be synthesized through several methods, including the reaction of butyltin trichloride with methylmagnesium bromide or methyl lithium. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reaction rate. The general reaction scheme is as follows:

Butyltin trichloride+2Methylmagnesium bromideThis compound+2Magnesium chloride\text{Butyltin trichloride} + 2 \text{Methylmagnesium bromide} \rightarrow \text{this compound} + 2 \text{Magnesium chloride} Butyltin trichloride+2Methylmagnesium bromide→this compound+2Magnesium chloride

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include purification steps such as distillation or recrystallization to remove impurities and obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

Dimethylbutyltin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form organotin oxides.

    Reduction: It can be reduced to lower oxidation states of tin.

    Substitution: The methyl or butyl groups can be substituted with other organic groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or Grignard reagents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of organotin compounds with different organic groups.

Scientific Research Applications

Dimethylbutyltin has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.

    Biology: Research has explored its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Medicine: Studies are investigating its use in drug delivery systems and as a potential anticancer agent.

    Industry: this compound is used in the production of heat-stabilized plastics and as a stabilizer in PVC manufacturing.

Mechanism of Action

The mechanism by which dimethylbutyltin exerts its effects varies depending on the application:

    Catalysis: In catalytic reactions, this compound acts as a Lewis acid, facilitating the formation of reactive intermediates.

    Antimicrobial Activity: It disrupts microbial cell membranes, leading to cell lysis and death.

    Drug Delivery: It can form complexes with drugs, enhancing their solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Toxicological Profiles

  • Dibutyltin (DBT): Causes mitochondrial dysfunction in mice and guinea pigs, impairing hepatic respiration and inducing hepatotoxicity at doses as low as 5 mg/kg .
  • Dimethyltin (DMT): Limited toxicological data in the evidence, but methyl-substituted tins are generally less toxic than butyl analogs due to shorter chain length and faster metabolic clearance .

Key Research Findings

Mitochondrial Toxicity (Dibutyltin vs. Dimethyltin)

  • Dibutyltin: Inhibits mitochondrial Complex II and IV in mice, leading to ATP depletion and oxidative stress .
  • Dimethyltin: No direct evidence in the provided materials, but trimethyltin (TMT) is neurotoxic, suggesting methyl groups alone can confer toxicity .

Chemical Stability and Reactivity

  • Dibutyltin oxide forms stable complexes with hydroxamates, as shown in X-ray diffraction studies .
  • Dimethyltin oxide exhibits higher reactivity in hydrolysis reactions compared to bulkier dibutyltin analogs .

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